molecular formula C9H9FN4O B1532829 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one CAS No. 1955540-72-3

3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B1532829
CAS No.: 1955540-72-3
M. Wt: 208.19 g/mol
InChI Key: ULFNLWVOFGKGEW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a fluorinated benzotriazinone derivative characterized by a 2-aminoethyl side chain at the N3 position and a fluorine substituent at the 6-position of the benzotriazinone core. The fluorine substituent likely confers distinct electronic and steric properties compared to other halogen or aryl analogs, influencing its chemical behavior.

Properties

IUPAC Name

3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFNLWVOFGKGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzo[d]triazine Core

The benzo[d]triazine ring is typically constructed through cyclization reactions involving amidine or hydrazine derivatives with appropriate aromatic precursors. For example, benzamidine hydrochloride can be reacted with halogenated aromatic compounds in the presence of bases and sulfur sources to yield triazine derivatives under controlled heating conditions.

Example Reaction Conditions:

Reagents Conditions Yield (%) Notes
Benzamidine hydrochloride (1 mmol), 2-methylbenzyl chloride (1 mmol), sulfur powder (1 mmol), KOH (2.5 mmol), DMSO (2 mL) Stirring at 120 °C for 18 h in a pressure tube 83% Reaction confirmed by TLC; product isolated by extraction and filtration

This method, while demonstrated for related triazine compounds, provides a useful template for synthesizing benzo[d]triazine cores.

Selective Fluorination at the 6-Position

Industrial and Scale-Up Considerations

Industrial synthesis of 3-(2-aminoethyl)-6-fluorobenzo[d]triazin-4(3H)-one involves:

  • Use of batch or continuous flow reactors to precisely control temperature, pressure, and reaction time.
  • Optimization of reaction parameters to maximize yield and purity.
  • Application of purification techniques such as crystallization, chromatography, or distillation to isolate the target compound with high purity.

These processes ensure reproducibility and scalability for pharmaceutical or material applications.

Research Findings and Reaction Analysis

Reaction Types and Mechanisms

  • The key cyclization to form the triazine ring involves nucleophilic attack and ring closure facilitated by base and heat.
  • Fluorination proceeds via electrophilic substitution, favoring the 6-position due to electronic and steric effects.
  • Aminoethyl group introduction involves nucleophilic substitution or reductive amination, exploiting the reactivity of halogen or aldehyde intermediates.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Yield/Outcome
Cyclization Benzamidine hydrochloride, halogenated aromatic, KOH, sulfur, DMSO, 120 °C, 18 h Formation of triazine core ~83% (model system)
Fluorination NFSI or Selectfluor, mild conditions Introduction of fluorine atom High regioselectivity
Aminoethyl substitution Ethylenediamine or protected derivatives, nucleophilic substitution or reductive amination Attachment of aminoethyl side chain High yield, optimized

Comparative Notes on Related Compounds

Studies on related fluorinated triazine derivatives emphasize:

  • The fluorine atom enhances biological activity and metabolic stability.
  • The aminoethyl group provides sites for further functionalization or biological interaction.
  • Synthetic routes are adaptable to various substitutions, allowing diversity in compound libraries.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the fluorine atom, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ethylenediamine, alkyl halides.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: The compound is studied for its role in enzyme inhibition and receptor binding, making it a candidate for drug development.

    Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This can lead to the modulation of biological processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

3-(2-Aminoethyl)-6-chlorobenzo[d][1,2,3]triazin-4(3H)-one

This chloro analog (MFCD28642453) shares the same 2-aminoethyl side chain but replaces fluorine with chlorine at the 6-position. Key differences include:

  • Electronegativity : Fluorine (3.98 Pauling) vs. chlorine (3.16 Pauling), leading to stronger electron-withdrawing effects in the fluoro derivative.
  • Steric Effects : The smaller atomic radius of fluorine (0.64 Å) compared to chlorine (0.99 Å) may reduce steric hindrance in reactions.
  • Molecular Weight : The fluoro compound (C₉H₈FN₅O) has a molecular weight of 221.19 g/mol, while the chloro analog (C₉H₈ClN₅O) weighs 237.64 g/mol .

3-Arylbenzo[d][1,2,3]triazin-4(3H)-ones

3-Phenyl derivatives (e.g., 3-phenylbenzo[d][1,2,3]triazin-4(3H)-one) feature aromatic substituents instead of halogens. These compounds exhibit divergent reactivity under metal catalysis, such as C–H alkylation with Cp*Rh(III) catalysts .

Reactivity in Metal-Catalyzed Reactions

C–H Functionalization

  • Fluoro Derivative: The strong electron-withdrawing effect of fluorine may enhance electrophilicity at the triazinone core, facilitating C–H activation.
  • Chloro Analog : Similar electronic effects but with reduced polarity compared to fluorine. Its reactivity in catalytic systems remains unexplored in the evidence.
  • 3-Aryl Derivatives: Demonstrated compatibility with Cp*Rh(III)-catalyzed C–H alkylation using sulfoxonium ylides, yielding alkylated products (e.g., 3-phenyl-6-alkylbenzotriazinones) .

Divergent Product Formation

In reactions with iodonium ylides, 3-arylbenzotriazinones undergo [4+2] cycloaddition to form fused pyridine derivatives, while halogenated analogs (e.g., 6-fluoro or 6-chloro) might favor alternative pathways due to differing electronic profiles .

Data Table: Key Properties of Comparable Compounds

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Reactivity Reference
3-(2-Aminoethyl)-6-fluorobenzo-triazinone F (6) C₉H₈FN₅O 221.19 Inferred enhanced electrophilicity N/A
3-(2-Aminoethyl)-6-chlorobenzo-triazinone Cl (6) C₉H₈ClN₅O 237.64 Unstudied in catalytic systems
3-Phenylbenzo-triazinone Ph (3) C₁₃H₁₀N₄O 238.25 Cp*Rh(III)-catalyzed C–H alkylation

Research Findings and Implications

  • Catalytic Flexibility: The 3-arylbenzotriazinones demonstrate that substituent identity dictates reaction outcomes. For example, aryl groups enable C–H alkylation, whereas halogens might favor nucleophilic substitution or other pathways .
  • Electronic Tuning: Fluorine’s electronegativity could optimize the triazinone core for applications in medicinal chemistry (e.g., protease inhibition) or materials science, though further studies are needed.
  • Synthetic Gaps : The lack of data on halogenated derivatives in catalytic systems highlights a research opportunity to explore their reactivity under conditions similar to those used for aryl analogs.

Biological Activity

3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound notable for its unique structure that includes a triazine ring fused with a benzene ring, an aminoethyl side chain, and a fluorine atom. This compound has garnered attention in various fields of research, particularly for its biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C₉H₈F N₅ O, with a molecular weight of 215.19 g/mol. The presence of the fluorine atom at the 6-position enhances its biological activity by influencing solubility and reactivity.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Histamine Receptor Interaction : The compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is implicated in numerous physiological processes including allergic responses and neurotransmission. Activation of this receptor can lead to increased intracellular calcium levels and modulation of downstream signaling pathways.
  • Enzyme Interaction : It plays a significant role in biochemical reactions due to its ability to modulate enzyme activities, potentially affecting metabolic pathways.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The mechanism may involve the disruption of critical signaling pathways associated with tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and apoptosis in cancer cells. For example:

  • Cell Viability Assays : The compound was tested against several cancer cell lines (e.g., HepG2 liver cancer cells) showing varying degrees of cytotoxicity with IC50 values indicating moderate effectiveness.

In Vivo Studies

While specific in vivo studies on this compound are scarce, related triazine derivatives have been evaluated for their pharmacological effects in animal models. These studies typically assess the efficacy of compounds in reducing tumor size or altering disease progression.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Histamine Receptor ModulationInteraction with H1 receptor leading to increased intracellular Ca²⁺ levels
Antimicrobial ActivityPotential effectiveness against various pathogens
Anticancer ActivityInhibition of cell proliferation in cancer cell lines

Q & A

Basic: What are the established synthetic routes for 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via diazotization of precursor amines followed by cyclization. For example, starting with a 2-aminoethyl-substituted fluorobenzene derivative, diazotization using NaNO₂ under acidic conditions (HCl) generates a diazonium intermediate, which undergoes cyclization to form the triazinone core . Acylation reactions, as described for analogous triazinones, may introduce the aminoethyl group using acyl chlorides or anhydrides in the presence of bases like DIPEA at controlled temperatures (-35°C to room temperature) . Optimization involves adjusting stoichiometry (1.1–1.5 equiv. of reagents), solvent polarity (e.g., THF for better solubility), and reaction time (7–24 hours) to maximize yields .

Basic: How is the structural identity of this compound confirmed in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is the gold standard for structural validation . Key parameters include:

  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 193–293 K.
  • Refinement: Full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms.
  • Validation: R factor < 0.05 and wR factor < 0.15, with a data-to-parameter ratio > 10:1 to ensure accuracy .

Basic: What assays are used to evaluate its potential bioactivity, such as histamine receptor antagonism?

Methodological Answer:
In vitro competitive binding assays with radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors) are performed. IC₅₀ values are determined via dose-response curves (1 nM–100 μM concentration range) . Functional assays, such as guinea pig ileum contraction inhibition, validate antagonistic activity. Computational docking (AutoDock Vina) models interactions with receptor active sites, focusing on hydrogen bonding between the aminoethyl group and Glu/Asp residues .

Basic: Which analytical methods ensure purity and quantify by-products?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (5 μm, 4.6 × 150 mm), UV detection at 254 nm, mobile phase gradient (acetonitrile/water + 0.1% TFA) .
  • LC-MS: ESI ionization in positive mode; monitors [M+H]⁺ ions for molecular weight confirmation.
  • ¹H/¹³C NMR: DMSO-d₆ or CDCl₃ solvents; integration of aromatic (δ 7.0–8.5 ppm) and aliphatic (δ 2.5–4.0 ppm) signals identifies impurities .

Advanced: How can regioselectivity challenges during acylation or substitution be addressed?

Methodological Answer:
Regioselectivity is controlled via steric and electronic effects. For acylation, bulky acylating agents (e.g., pivaloyl chloride) favor substitution at less hindered positions. DFT calculations (Gaussian 09) predict electron density distribution, guiding reagent choice. For example, the fluorine atom’s electron-withdrawing effect directs electrophiles to the para position .

Advanced: How are contradictions between crystallographic data and computational models resolved?

Methodological Answer:
Discrepancies in bond lengths/angles (e.g., C–N vs. C–F interactions) are addressed by:

  • Multipole Refinement: Enhances electron density mapping in SHELXL .
  • DFT Optimization: B3LYP/6-311+G(d,p) basis set calculations compare theoretical and experimental geometries. Deviations > 0.02 Å trigger re-evaluation of crystal packing effects .

Advanced: What mechanistic insights explain the role of the aminoethyl group in bioactivity?

Methodological Answer:
The aminoethyl group enhances solubility and receptor binding. Molecular dynamics simulations (AMBER) show it forms salt bridges with Glu⁵.⁴⁶ in H1 receptors. Site-directed mutagenesis (e.g., Glu→Ala mutants) and SPR analysis quantify binding affinity changes (ΔΔG > 2 kcal/mol confirms critical interactions) .

Advanced: How are solvent and catalyst-free conditions optimized for green synthesis?

Methodological Answer:
Microwave-assisted synthesis (100–150°C, 20–40 min) in solvent-free conditions reduces by-products. Reaction monitoring via in-situ IR identifies intermediate formation (e.g., nitrile oxide peaks at 2250 cm⁻¹). Catalyst-free approaches use high-pressure reactors (5–10 bar) to accelerate cyclization .

Advanced: What strategies identify and quantify synthetic by-products?

Methodological Answer:

  • HRMS: Identifies unexpected adducts (e.g., dimerization via [2M+H]⁺ ions).
  • 2D NMR (COSY, HSQC): Resolves overlapping signals from regioisomers.
  • X-ray Powder Diffraction (XRPD): Detects crystalline impurities > 5% w/w .

Advanced: How are reaction mechanisms validated for triazinone formation?

Methodological Answer:
Isotopic labeling (¹⁵N-NaNO₂) tracks nitrogen incorporation into the triazinone ring. LC-MS/MS detects ¹⁵N-enriched fragments. Kinetic studies (UV-Vis monitoring at 300 nm) determine rate constants (k ≈ 10⁻³ s⁻¹), supporting a stepwise diazotization-cyclization mechanism over a concerted pathway .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Reactant of Route 2
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one

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